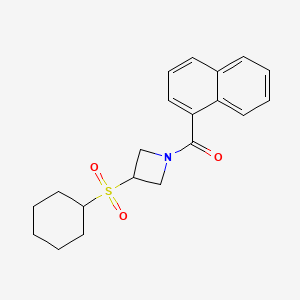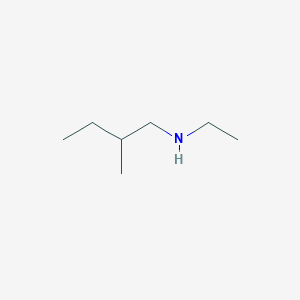
Ethyl(2-methylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(2-methylbutyl)amine is an organic compound classified as an amine. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound, specifically, is a primary amine with the molecular formula C7H17N. It is characterized by the presence of an ethyl group and a 2-methylbutyl group attached to the nitrogen atom.
Mechanism of Action
Target of Action
Ethyl(2-methylbutyl)amine, also known as 2-Methylbutylamine, is a type of organic compound that belongs to the class of amines . Amines are classified as primary, secondary, or tertiary, depending on the number of organic substituents attached to nitrogen
Mode of Action
For instance, secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation
Biochemical Pathways
For instance, they are involved in the catabolism of amino acids, leading to the production of a wide range of volatile and non-volatile compounds
Pharmacokinetics
The compound’s solubility in alcohols and water suggests that it may be readily absorbed and distributed in the body
Action Environment
The action of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other substances. For instance, its solubility in alcohols and water suggests that its action may be influenced by the solvent environment
Biochemical Analysis
Biochemical Properties
They can act as bases, accepting a proton to form ammonium ions . They can also act as nucleophiles in reactions with electrophiles
Cellular Effects
The cellular effects of Ethyl(2-methylbutyl)amine are also not well-documented. Amines can influence cell function in several ways. For example, they can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a secondary amine, it could potentially participate in a variety of chemical reactions, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(2-methylbutyl)amine can be synthesized through several methods. One common approach is the alkylation of ammonia or primary amines with alkyl halides. For instance, the reaction of 2-methylbutyl chloride with ethylamine under basic conditions can yield this compound. Another method involves the reductive amination of 2-methylbutanal with ethylamine in the presence of a reducing agent like sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production. The choice of solvents and purification techniques, like distillation, also plays a significant role in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-methylbutyl)amine undergoes various chemical reactions typical of amines. These include:
Oxidation: Amines can be oxidized to form nitroso compounds, nitriles, or amine oxides depending on the oxidizing agent used.
Reduction: Reduction reactions can convert nitro compounds to amines.
Substitution: Amines can participate in nucleophilic substitution reactions, where the amine group replaces a leaving group in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions involving amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso compounds, while reduction of nitro derivatives can regenerate the amine. Substitution reactions can produce a variety of alkylated or acylated amines .
Scientific Research Applications
Ethyl(2-methylbutyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: This compound is utilized in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
Ethyl(2-methylbutyl)amine can be compared with other primary amines such as methylamine, ethylamine, and propylamine. While these compounds share similar chemical properties, this compound is unique due to its specific alkyl groups, which can influence its reactivity and applications. Similar compounds include:
- Methylamine (CH3NH2)
- Ethylamine (C2H5NH2)
- Propylamine (C3H7NH2)
- Butylamine (C4H9NH2)
These compounds differ in their alkyl chain length and branching, which can affect their physical properties and reactivity .
Properties
IUPAC Name |
N-ethyl-2-methylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-7(3)6-8-5-2/h7-8H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDOAVZNGVXEIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CNCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methoxyphenyl)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]propanamide](/img/structure/B2758968.png)

![6-fluoro-4-hydroxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]quinoline-3-carboxamide](/img/structure/B2758970.png)
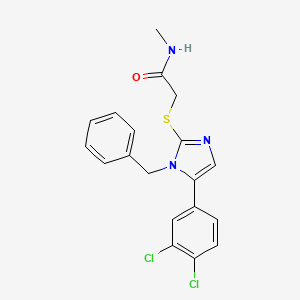
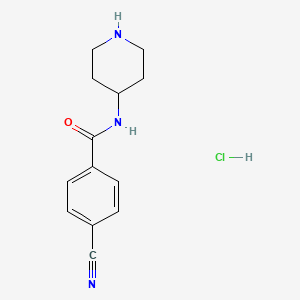
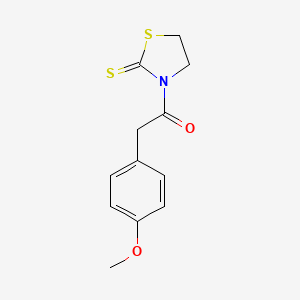
![N-(1-Cyanocyclohexyl)-2-[4-(phenoxymethyl)piperidin-1-yl]propanamide](/img/structure/B2758978.png)
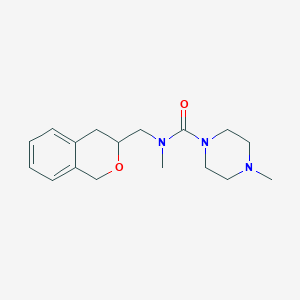
![2-(3,4-dimethylphenyl)-8-ethoxy-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2758983.png)
![2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-{[(4-methoxyphenyl)methyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2758984.png)
![n-[Cyano(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide](/img/structure/B2758985.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2758986.png)
![N-(3-ethylphenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide](/img/structure/B2758989.png)
